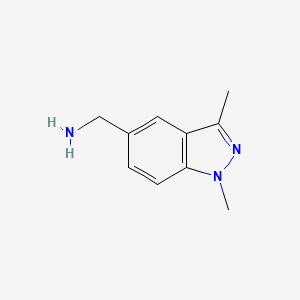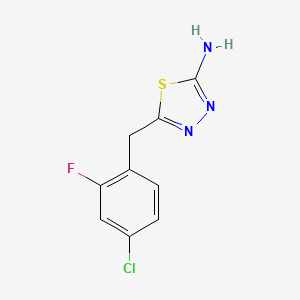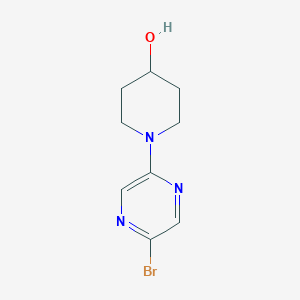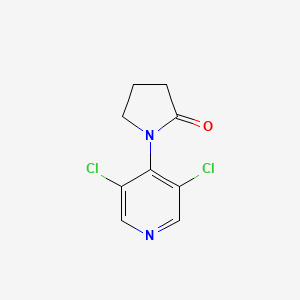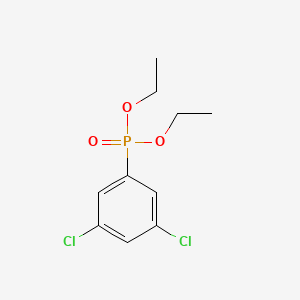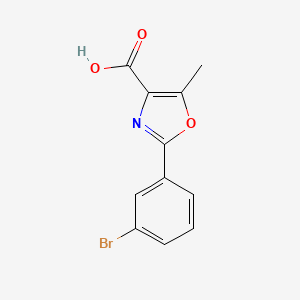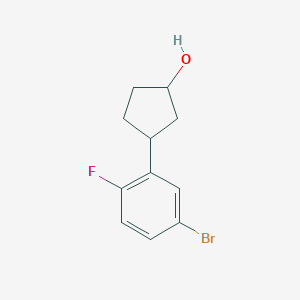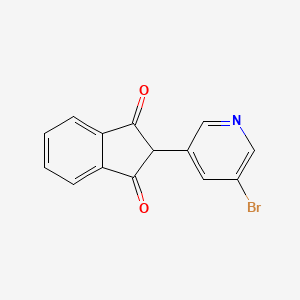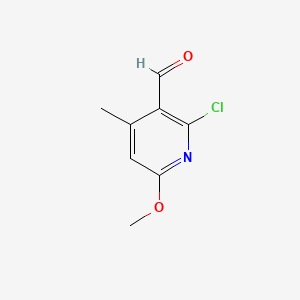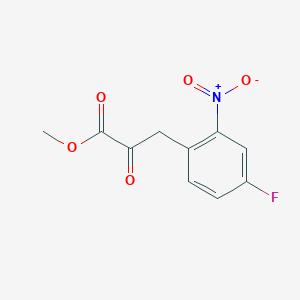![molecular formula C14H16F3NO4 B13689434 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanoic acid moiety, along with a trifluoroacetate counterion. Its unique structure makes it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a suitable phenylboronic acid or phenyl halide.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is added through esterification or amidation reactions.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalytic processes and advanced purification techniques .
Análisis De Reacciones Químicas
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate can be compared with similar compounds such as:
3-Phenylpropanoic Acid: This compound lacks the azetidine ring and trifluoroacetate counterion, making it less versatile in certain applications.
2-(3-Fluorobiphenyl-4-yl)propanoic Acid: This compound has a similar propanoic acid moiety but differs in the substitution pattern on the phenyl ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and binding properties, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C14H16F3NO4 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
2-[4-(azetidin-3-yl)phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c1-8(12(14)15)9-2-4-10(5-3-9)11-6-13-7-11;3-2(4,5)1(6)7/h2-5,8,11,13H,6-7H2,1H3,(H,14,15);(H,6,7) |
Clave InChI |
WPFQZONYTSRIMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


